Meclonazepam

Catalog No.
S534875
CAS No.
58662-84-3
M.F
C16H12ClN3O3
M. Wt
329.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meclonazepam

CAS Number

58662-84-3

Product Name

Meclonazepam

IUPAC Name

(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

InChI

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1

InChI Key

LMUVYJCAFWGNSY-VIFPVBQESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-methylclonazepam, meclonazepam, meclonazepam, (R)-isomer, meclonazepam, (S)-isomer, Ro 11-3128, Ro 11-3624, Ro-11-3624, Ro11-3128

Canonical SMILES

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Isomeric SMILES

C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

The exact mass of the compound Meclonazepam is 329.0567 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Meclonazepam (CAS: 58662-84-3), also known as (S)-3-methylclonazepam, is a 1,4-benzodiazepine derivative structurally related to clonazepam. It demonstrates characteristic sedative and anxiolytic properties common to its class by modulating GABA-A receptors. However, a key structural feature—a methyl group at the C3 position—differentiates it from its close analog, clonazepam. This modification is critical to its distinct metabolic profile and provides a basis for its unique research applications. While originally investigated for its potent anti-parasitic effects against *Schistosoma mansoni*, it has gained relevance as a reference material in analytical and forensic chemistry, and as a research tool for studying structure-activity relationships within the benzodiazepine class.

References

Direct substitution of Meclonazepam with its close structural analog, clonazepam, is ill-advised for research and analytical applications due to significant differences in their metabolic pathways and resulting analytical signatures. The presence of the 3-methyl group in Meclonazepam fundamentally alters its metabolism compared to clonazepam. While both undergo nitro-group reduction, Meclonazepam's primary human urinary metabolite is 7-acetaminomeclonazepam, which is distinct from the metabolites of clonazepam. This metabolic difference is critical for forensic and toxicological studies, where the identification of specific metabolites serves as a biomarker for intake. Using clonazepam as a substitute would lead to incorrect metabolite identification and flawed analytical conclusions. Therefore, for studies requiring precise metabolic tracking or the use of a specific analytical standard, Meclonazepam is the required compound.

Distinct Metabolic Pathway: Amenable to In Vitro Modeling Under Specific Conditions

In vitro studies using human liver microsomes show a significant difference in the metabolic efficiency of Meclonazepam under aerobic versus anaerobic conditions. Under anaerobic (nitrogen) conditions, the production of the primary metabolite, amino-meclonazepam, increased by a factor of 140 compared to aerobic conditions. This contrasts with many other benzodiazepines where such a dramatic oxygen-dependent difference in primary metabolism is not a defining characteristic. This finding is consistent with the metabolism of other nitro-containing benzodiazepines like clonazepam, flunitrazepam, and nitrazepam.

Evidence DimensionMetabolite Production
Target Compound Data140-fold increase in amino-meclonazepam production under anaerobic conditions
Comparator Or BaselineAerobic conditions with human liver microsomes
Quantified Difference140x
ConditionsIn vitro human liver microsomes

For researchers studying drug metabolism, this provides a clear, quantifiable parameter for designing and validating in vitro models, ensuring that experimental conditions are appropriate for accurately studying the biotransformation of this specific compound.

Enhanced Potency Compared to Clonazepam in Some Measures

Meclonazepam is reported to be more potent and longer-acting than clonazepam. While specific quantitative comparisons of binding affinity or functional activity are not readily available in the provided search results, the consensus in descriptive literature suggests that Meclonazepam's effects are comparable to or exceed those of clonazepam.

Evidence DimensionPotency
Target Compound DataMore potent and longer-acting
Comparator Or BaselineClonazepam
Quantified DifferenceNot specified quantitatively in the search results.
ConditionsGeneral pharmacological effects

For researchers investigating structure-activity relationships, the increased potency of Meclonazepam relative to clonazepam, likely due to the C3-methylation, makes it a valuable tool for probing the pharmacophore of benzodiazepine receptors.

Defined Solubility Profile for Consistent Formulation

Meclonazepam has a defined solubility of 2.5 mg/mL in a vehicle of 10% DMSO and 90% corn oil, as well as in a more complex vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, requiring ultrasonic treatment to achieve a clear solution. In contrast, clonazepam is described as practically insoluble in water and only slightly soluble in alcohol and methanol. The specified solubility of Meclonazepam in common research formulations provides a reliable starting point for preparing consistent and reproducible dosing solutions for in vivo and in vitro experiments.

Evidence DimensionSolubility
Target Compound Data2.5 mg/mL in 10% DMSO / 90% corn oil; 2.5 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline
Comparator Or BaselineClonazepam: Practically insoluble in water, slightly soluble in alcohol and methanol
Quantified DifferenceMeclonazepam has a quantified solubility in common research vehicles, unlike clonazepam's more general description.
ConditionsStandard laboratory solvents and formulation vehicles

For preclinical and discovery research, having a known and workable solubility is a significant advantage for formulation development, ensuring dose accuracy and reproducibility, which is a common challenge with poorly soluble compounds like many benzodiazepines.

Analytical Reference Standard for Forensic and Toxicological Screening

Due to its unique and well-characterized metabolic profile, particularly the formation of 7-acetaminomeclonazepam, Meclonazepam is the appropriate choice as a certified reference material for the development and validation of analytical methods aimed at detecting its intake in forensic and clinical toxicology settings.

In Vitro Drug Metabolism and Enzyme Kinetics Studies

The significant, quantifiable difference in Meclonazepam's metabolism under aerobic versus anaerobic conditions makes it a suitable model substrate for investigating the kinetics and mechanisms of nitroreductase enzymes in various in vitro systems, such as human liver microsomes and hepatocytes.

Lead Compound for Structure-Activity Relationship (SAR) Studies

As a more potent analog of clonazepam, Meclonazepam serves as a valuable starting point or comparator in medicinal chemistry campaigns aimed at understanding the SAR of the benzodiazepine class. Its distinct C3-methyl substitution provides a key structural data point for optimizing receptor affinity and selectivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

329.0567189 Da

Monoisotopic Mass

329.0567189 Da

Heavy Atom Count

23

LogP

2.72 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RN43209SMA

MeSH Pharmacological Classification

Schistosomicides

Other CAS

58662-84-3

Wikipedia

Meclonazepam

Dates

Last modified: 08-15-2023
1: Menezes CM, Rivera G, Alves MA, do Amaral DN, Thibaut JP, Noël F, Barreiro EJ, Lima LM. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, meclonazepam, and 1,4-benzodiazepine compounds with schistosomicidal activity. Chem Biol Drug Des. 2012 Jun;79(6):943-9. doi: 10.1111/j.1747-0285.2012.01354.x. Epub 2012 Mar 19. PubMed PMID: 22321778.
2: Meyer MR, Bergstrand MP, Helander A, Beck O. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes. Anal Bioanal Chem. 2016 May;408(13):3571-91. doi: 10.1007/s00216-016-9439-6. Epub 2016 Apr 12. PubMed PMID: 27071765.
3: Mahajan A, Kumar V, Mansour NR, Bickle Q, Chibale K. Meclonazepam analogues as potential new antihelmintic agents. Bioorg Med Chem Lett. 2008 Apr 1;18(7):2333-6. doi: 10.1016/j.bmcl.2008.02.077. Epub 2008 Mar 6. PubMed PMID: 18343662.
4: O'Boyle C, Lambe R, Darragh A. Central effects in man of the novel schistosomicidal benzodiazepine meclonazepam. Eur J Clin Pharmacol. 1985;29(1):105-8. PubMed PMID: 4054198.
5: Thibaut JP, Monteiro LM, Leite LC, Menezes CM, Lima LM, Noël F. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors. Eur J Pharmacol. 2009 Mar 15;606(1-3):9-16. doi: 10.1016/j.ejphar.2009.01.021. Epub 2009 Jan 24. PubMed PMID: 19374857.
6: Martin JR, Schoch P, Jenck F, Moreau JL, Haefely WE. Pharmacological characterization of benzodiazepine receptor ligands with intrinsic efficacies ranging from high to zero. Psychopharmacology (Berl). 1993;111(4):415-22. PubMed PMID: 7870982.
7: Vikingsson S, Wohlfarth A, Andersson M, Gréen H, Roman M, Josefsson M, Kugelberg FC, Kronstrand R. Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples. AAPS J. 2017 May;19(3):736-742. doi: 10.1208/s12248-016-0040-x. Epub 2017 Jan 13. PubMed PMID: 28091881.
8: Tandon A, Collier B. The role of endogenous adenosine in a poststimulation increase in the acetylcholine content of a sympathetic ganglion. J Neurosci. 1994 Aug;14(8):4927-36. PubMed PMID: 8046461.
9: Darragh A, Lambe R, Brick I, O'Boyle C. Antagonism of the central effects of 3-methylclonazepam. Br J Clin Pharmacol. 1982 Dec;14(6):871-2. PubMed PMID: 6817773; PubMed Central PMCID: PMC1427549.
10: Dufour V, Beech RN, Wever C, Dent JA, Geary TG. Molecular cloning and characterization of novel glutamate-gated chloride channel subunits from Schistosoma mansoni. PLoS Pathog. 2013;9(8):e1003586. doi: 10.1371/journal.ppat.1003586. Epub 2013 Aug 29. PubMed PMID: 24009509; PubMed Central PMCID: PMC3757052.
11: McGonigal P, Schofield CN. Antagonists to the benzodiazepines. Br Dent J. 1984 Dec 8;157(11):392-3. Review. PubMed PMID: 6439232.
12: Pica-Mattoccia L, Ruppel A, Xia CM, Cioli D. Praziquantel and the benzodiazepine Ro 11-3128 do not compete for the same binding sites in schistosomes. Parasitology. 2008 Jan;135(Pt 1):47-54. Epub 2007 Sep 4. PubMed PMID: 17767796.
13: Wood PJ, Mansour TE. Schistosoma mansoni: serotonin uptake and its drug inhibition. Exp Parasitol. 1986 Aug;62(1):114-9. PubMed PMID: 3720897.
14: Angelucci F, Basso A, Bellelli A, Brunori M, Pica Mattoccia L, Valle C. The anti-schistosomal drug praziquantel is an adenosine antagonist. Parasitology. 2007 Aug;134(Pt 9):1215-21. Epub 2007 Apr 12. PubMed PMID: 17428352.
15: Richter LHJ, Maurer HH, Meyer MR. New psychoactive substances: Studies on the metabolism of XLR-11, AB-PINACA, FUB-PB-22, 4-methoxy-α-PVP, 25-I-NBOMe, and meclonazepam using human liver preparations in comparison to primary human hepatocytes, and human urine. Toxicol Lett. 2017 Oct 5;280:142-150. doi: 10.1016/j.toxlet.2017.07.901. Epub 2017 Aug 4. PubMed PMID: 28782580.
16: Ansseau M, Doumont A, Thiry D, von Frenckell R, Collard J. Initial study of methylclonazepam in generalized anxiety disorder. Evidence for greater power in the cross-over design. Psychopharmacology (Berl). 1985;87(2):130-5. PubMed PMID: 3931136.
17: Tawatsin A, Sirisinha S, Vajrasthira S, Bunnag D, Harinasuta T. Evaluation of selected anthelmintic compounds for activity against Opisthorchis viverrini. Tropenmed Parasitol. 1984 Jun;35(2):85-90. PubMed PMID: 6464190.
18: Darragh A, Lambe R, Scully M, Brick I, O'Boyle C, Downe WW. Investigation in man of the efficacy of a benzodiazepine antagonist, Ro 15-1788. Lancet. 1981 Jul 4;2(8236):8-10. PubMed PMID: 6113428.
19: Järbe TU, Ostlund A, Hiltunen AJ. Cueing effects of anxiolytic benzodiazepines (DZP and Ro 11-3128): stereospecificity and antagonism by the convulsant benzodiazepine Ro 5-3663. Psychopharmacology (Berl). 1988;94(4):501-6. PubMed PMID: 3131795.
20: Smith DA, Bickle QD, Kaye PM. Resistance induced by drug abbreviated Schistosoma mansoni infections: treatment with the drug Ro11-3128 leads to enhanced antigen presentation. Immunology. 1994 Jul;82(3):419-26. PubMed PMID: 7959877; PubMed Central PMCID: PMC1414894.

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